molecular formula C8H15NO2 B12954099 Ethyl (S)-2-amino-3-cyclopropylpropanoate

Ethyl (S)-2-amino-3-cyclopropylpropanoate

Cat. No.: B12954099
M. Wt: 157.21 g/mol
InChI Key: MXVODSJSYKGGOE-ZETCQYMHSA-N
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Description

Ethyl (S)-2-amino-3-cyclopropylpropanoate is an organic compound with a unique structure that includes an ethyl ester group, an amino group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-amino-3-cyclopropylpropanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid like sulfuric acid . Another method involves the use of acid chlorides, which react with ethanol in the presence of a base .

Industrial Production Methods

Industrial production of esters like this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or Lewis acids like scandium triflate can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-amino-3-cyclopropylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid and ethanol.

    Reduction: Yields primary alcohols.

    Substitution: Forms substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (S)-2-amino-3-cyclopropylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (S)-2-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclopropyl group.

    Ethyl 2-amino-3-methylbutanoate: Contains a methyl group instead of a cyclopropyl group.

Uniqueness

Ethyl (S)-2-amino-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for developing novel synthetic methodologies .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-cyclopropylpropanoate

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7(9)5-6-3-4-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1

InChI Key

MXVODSJSYKGGOE-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1CC1)N

Canonical SMILES

CCOC(=O)C(CC1CC1)N

Origin of Product

United States

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